

Chemical properties and molecular weight of Aminopotentidine

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Compound of Interest

Compound Name: *Aminopotentidine*

Cat. No.: *B124730*

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Aminopotentidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, molecular characteristics, and mechanism of action of **Aminopotentidine**, a potent and selective histamine H2 receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Molecular Data

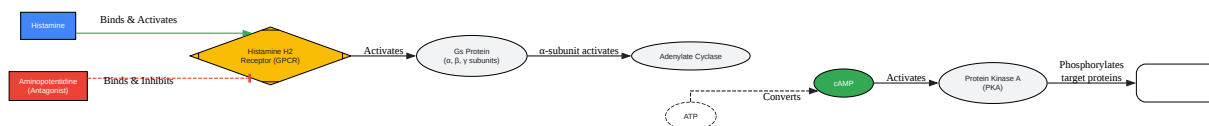
Aminopotentidine is a well-characterized small molecule with specific physicochemical properties crucial for its biological activity and experimental handling.

Property	Value	Source(s)
Molecular Weight	477.60 g/mol	[1][2]
Chemical Formula	C ₂₆ H ₃₅ N ₇ O ₂	[2]
CAS Number	140873-26-3	[1][2]
Purity	≥97% (as determined by HPLC)	
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	
Storage Conditions	Store at -20°C for long-term stability.	
Appearance	Solid powder	
Biological Activity	Histamine H2 receptor antagonist	
Binding Affinity (KB)	220 nM (human H2 receptors), 280 nM (guinea pig H2 receptors)	

Mechanism of Action: Histamine H2 Receptor Antagonism

Aminopotentidine exerts its pharmacological effects by acting as a competitive antagonist at the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, most notably the secretion of gastric acid.

By binding to the H2 receptor, **Aminopotentidine** blocks the binding of histamine, thereby inhibiting the downstream signaling pathway. The following diagram illustrates the canonical histamine H2 receptor signaling pathway and the point of inhibition by **Aminopotentidine**.



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Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by **Aminopotentidine**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **Aminopotentidine** are not extensively available in the public domain. However, based on literature for related compounds and general methodologies, this section outlines the probable experimental workflows.

Synthesis

While a specific, detailed protocol for the synthesis of **Aminopotentidine** is not provided in the cited literature, the publication by Hirschfeld et al. (1992) in the Journal of Medicinal Chemistry describes the synthesis of iodo**aminopotentidine** and related compounds, suggesting a multi-step organic synthesis approach. The synthesis of analogous histamine H2-receptor ligands often involves the coupling of different amine and guanidine moieties.

Purification and Characterization

Purification: Purification of **Aminopotentidine** and its analogs is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for obtaining high-purity material.

Characterization: The identity and purity of synthesized **Aminopotentidine** would be confirmed using a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) and UV detection would be appropriate.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to $[M+H]^+$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure of **Aminopotentidine** by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Histamine H2 Receptor Binding Assay

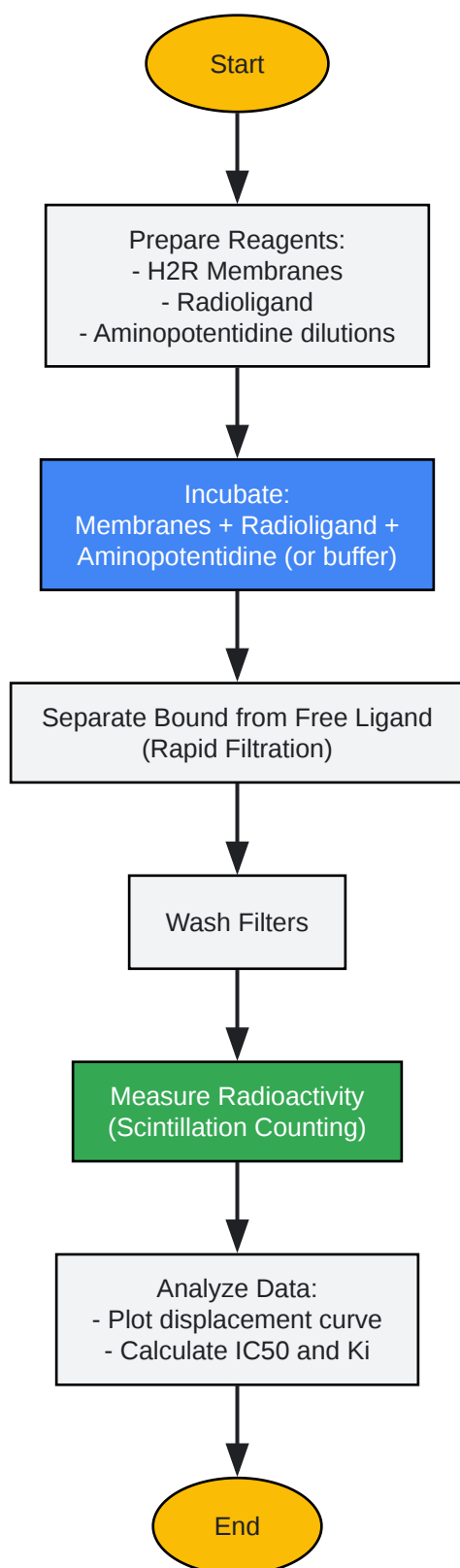
To determine the binding affinity of **Aminopotentidine** for the H2 receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (K_i) of **Aminopotentidine** by measuring its ability to displace a known radiolabeled H2 receptor ligand.

Materials:

- Membrane preparations from cells expressing the human histamine H2 receptor.
- Radiolabeled ligand (e.g., $[^3H]$ tiotidine or $[^{125}I]$ iodo**aminopotentidine**).
- Unlabeled **Aminopotentidine** (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Workflow:



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Caption: General Workflow for a Competitive Radioligand Binding Assay.

Procedure:

- In a series of tubes, add a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled **Aminopotentidine** to the H2 receptor-containing membranes.
- Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).
- Incubate the mixtures to allow binding to reach equilibrium.
- Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the **Aminopotentidine** concentration to generate a displacement curve.
- Determine the IC_{50} (the concentration of **Aminopotentidine** that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation.

Functional Assay for H2 Receptor Antagonism

To assess the functional antagonism of **Aminopotentidine**, an assay measuring the inhibition of histamine-induced cellular responses, such as cAMP production, can be performed.

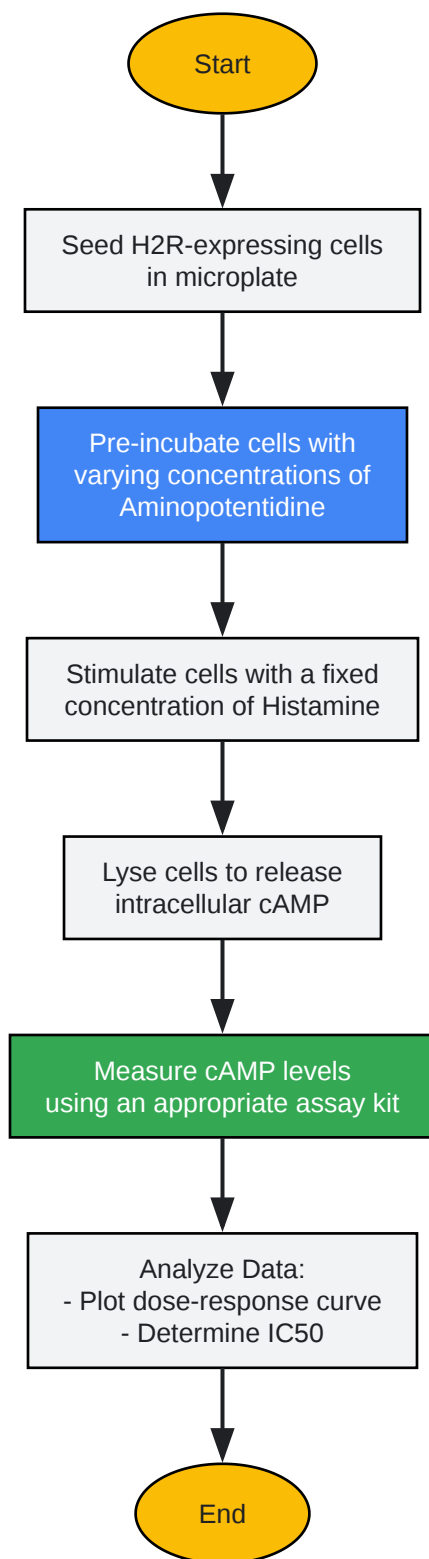
Objective: To determine the functional potency of **Aminopotentidine** in blocking histamine-induced H2 receptor activation.

Materials:

- Cells expressing the human histamine H2 receptor.
- Histamine.

- **Aminopotentidine.**
- cAMP assay kit (e.g., ELISA or HTRF-based).

Workflow:



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminopotentidine (CAS 140873-26-3): R&D Systems [rndsystems.com]
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